![molecular formula C19H21N3O2S B2688847 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide CAS No. 1090766-12-3](/img/structure/B2688847.png)
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as MSP-3, is a piperidine derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide involves the inhibition of dopamine reuptake. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn leads to an increase in dopamine signaling. This effect has been shown to have implications for addiction and other dopamine-related disorders.
Biochemical and Physiological Effects
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on dopamine reuptake, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has been shown to have an analgesic effect, anxiolytic effect, and antipsychotic effect. These effects have been shown to be dose-dependent, with higher doses of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide leading to more pronounced effects.
实验室实验的优点和局限性
One advantage of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide for lab experiments is its high purity and yield, which makes it a reliable compound for research. Additionally, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has a well-characterized mechanism of action, which makes it a useful tool for investigating dopamine-related disorders.
One limitation of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide for lab experiments is its potential for toxicity at high doses. This can limit the usefulness of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide in certain experiments and may require additional safety precautions.
未来方向
There are a number of potential future directions for research on 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide. One area of interest is the development of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide derivatives with improved pharmacological properties. This could involve modifications to the structure of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide to increase its potency or reduce its toxicity.
Another area of interest is the investigation of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide as a treatment for addiction and other dopamine-related disorders. This could involve clinical trials to evaluate the safety and efficacy of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide in humans.
Finally, there is potential for 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide to be used as a tool for investigating the role of dopamine in various physiological and pathological processes. This could involve the use of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide in animal models to investigate the effects of dopamine signaling on behavior and physiology.
Conclusion
In conclusion, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide is a promising compound with potential applications in various fields of scientific research. Its unique structure and mechanism of action make it a useful tool for investigating dopamine-related disorders, pain management, and the development of new drugs. While there are limitations to its use in lab experiments, the potential future directions for research on 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide are numerous and exciting.
合成方法
The synthesis of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N-phenylpiperidine-3-carboxylic acid chloride, followed by the purification of the resulting compound through column chromatography. This method has been optimized to yield a high purity and yield of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide, making it a viable option for large-scale production.
科学研究应用
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has been shown to have an inhibitory effect on the reuptake of dopamine, a neurotransmitter that plays a crucial role in reward and motivation pathways. This effect has led to investigations into the potential use of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide as a treatment for addiction and other dopamine-related disorders.
In pharmacology, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has been studied for its potential as a pain reliever. Studies have shown that 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has a similar mechanism of action to opioids, but with fewer side effects. This has led to investigations into the potential use of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide as an alternative to opioids for pain management.
In medicinal chemistry, 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has been studied for its potential as a lead compound for the development of new drugs. The unique structure of 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide has led to investigations into its potential as a scaffold for the development of new compounds with improved pharmacological properties.
属性
IUPAC Name |
1-(2-methylsulfanylpyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-25-18-16(10-5-11-20-18)19(24)22-12-6-7-14(13-22)17(23)21-15-8-3-2-4-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHKDEIMRITQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)
![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)
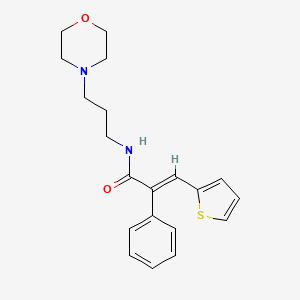
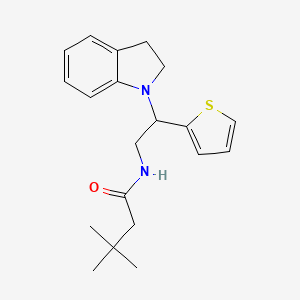
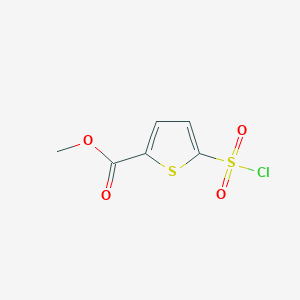
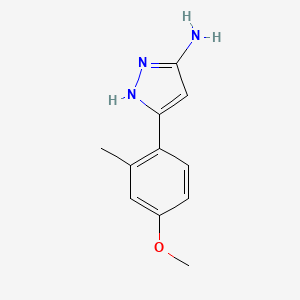
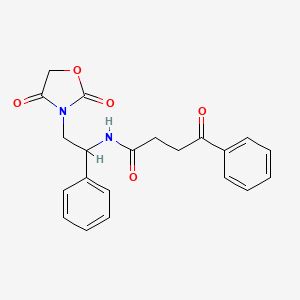
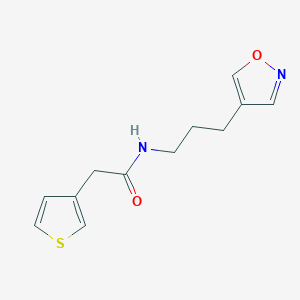
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)
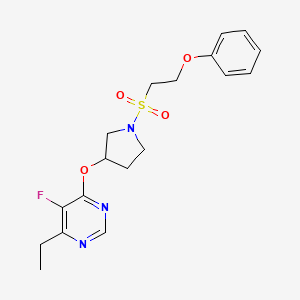
![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)